molecular formula C12H11NO B1354211 2-Methoxy-6-phenylpyridine CAS No. 35070-08-7

2-Methoxy-6-phenylpyridine

Cat. No. B1354211
CAS RN: 35070-08-7
M. Wt: 185.22 g/mol
InChI Key: KIOFCYRHFIMVPM-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.222 Da .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-phenylpyridine involves a pyridine core flanked by two phenyl rings . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) and sophisticated computational methodologies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these heterocyclization reactions and domino reactions .

Scientific Research Applications

1. Pd(II) Catalyzed Regioselective Ortho Arylation

  • Summary of Application: This research describes a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles employing Pd(II) catalysis .
  • Methods of Application: The method involves the use of diphenyliodonium chloride as an aryl source via C-H bond activation . This C–C bond formation methodology is applicable for a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .
  • Results or Outcomes: The research resulted in a highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles .

2. Flow Synthesis of 2-Methylpyridines

  • Summary of Application: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
  • Methods of Application: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
  • Results or Outcomes: The method resulted in the production of α-methylated pyridines in very good yields that were suitable for further use without additional work-up or purification .

3. Insecticidal Activities

  • Summary of Application: 2-Phenylpyridine derivatives, including 2-Methoxy-6-phenylpyridine, have been studied for their insecticidal activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Compounds exhibited high insecticidal activities (100%) against Mythimna separata at 500 mg/L .

4. Synthesis of 2-Substituted Pyridines

  • Summary of Application: This research describes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
  • Methods of Application: By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .
  • Results or Outcomes: The method afforded 2-substituted pyridines in good yields .

5. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of Application: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Methods of Application: This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized .
  • Results or Outcomes: The overall yield could be increased from 3.6% to 29.4% .

6. Formation of 2-Substituted Imidazole

  • Summary of Application: This research describes an approach that could be successfully used for the formation of 2-substituted imidazoles .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The research resulted in the formation of 2-substituted imidazoles .

7. Synthesis of N-Heterocycles

  • Summary of Application: This research describes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
  • Methods of Application: By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .
  • Results or Outcomes: The method afforded 2-substituted pyridines in good yields .

8. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of Application: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Methods of Application: This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized .
  • Results or Outcomes: The overall yield could be increased from 3.6% to 29.4% .

9. Formation of 2-Substituted Imidazole

  • Summary of Application: This research describes an approach that could be successfully used for the formation of 2-substituted imidazoles .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The research resulted in the formation of 2-substituted imidazoles .

properties

IUPAC Name

2-methoxy-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOFCYRHFIMVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466846
Record name 2-METHOXY-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-phenylpyridine

CAS RN

35070-08-7
Record name 2-METHOXY-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ether (30 ml) solution of phenyl magnesium bromide ether solution (12.3 ml, 3.0 M, 37.0 mmol) was dropwise added to a mixture of 2-chloro-6-methoxypyridine (4.4 ml, 37.0 mmol), 1,3-bis(diphenylphosphino)propane nickel (II) chloride (228 mg) and diethyl ether (40 ml) at room temperature while 30 minutes. Thereafter, this reaction mixture was stirred under reflux for 1 hour, then the mixture was poured into an aqueous ammonium chloride solution, an organic layer was separated, furthermore an aqueous layer was extracted with dichloromethane. The organic layer was combined, and the solvent was distilled off, and the residue was filtered through a silica gel, thereby obtaining 7.0 g of crude 2-methoxy-6-phenylpyridine as pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenyl magnesium bromide ether
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
228 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y HONMA, Y SEKINE, T HAsHIYAMA… - Chemical and …, 1982 - jstage.jst.go.jp
… 2-Methoxy-6-phenylpyridine-3-carboxylic Acid (27b). A mixture of 24 (2.0 g), aq. KOH (6 g of KOH in 20 ml of H,O), and ethylene glycol (20 ml) was heated overnight at 120–130C with …
Number of citations: 29 www.jstage.jst.go.jp
Z Huang, W Luo, D Xu, F Guo, M Yang, Y Zhu… - Bioorganic & Medicinal …, 2022 - Elsevier
… The prerequisite 3-benzyl-2-methoxy-6-phenylpyridine 4 for making compound 2 was prepared as shown in Scheme 2. Starting from 2,6-dichloronicotinic acid, reaction with …
Number of citations: 10 www.sciencedirect.com
WT Fan, Y Li, D Wang, SJ Ji, Y Zhao - Journal of the American …, 2020 - ACS Publications
… Interestingly, substrate 4h yielded product 5h in good yield with high para selectivity, while 2-fluoro-6-phenylpyridine and 2-methoxy-6-phenylpyridine all gave difluoromethylated …
Number of citations: 40 pubs.acs.org
J Jin, Q Wen, P Lu, Y Wang - Chemical Communications, 2012 - pubs.rsc.org
The copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate furnishes aromatic nitriles in moderate to good yields. The cascade process involves a …
Number of citations: 114 pubs.rsc.org
A Beeby, S Bettington, IJS Fairlamb, AE Goeta… - New Journal of …, 2004 - pubs.rsc.org
A dinuclear pyridyl-bridged palladium complex, trans-(P,N)-[PdBr(μ-C5H4N-C2,N)(PPh3)]21, was obtained from material isolated from the Suzuki cross-coupling reaction of 2-…
Number of citations: 62 pubs.rsc.org
X Wang, Y He, M Ren, S Liu, H Liu… - The Journal of Organic …, 2016 - ACS Publications
An efficient method for synthesizing arylated heteroaromatics has been reported via Pd-catalyzed ligand-free cross-coupling of N-heteroaromatic bromides with iodine(III) reagents …
Number of citations: 10 pubs.acs.org
NM Khalifa, AM Srour, SS Abd El-Karim, DO Saleh… - Molecules, 2017 - mdpi.com
A new series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids (4a–x) was synthesized. All the new derivatives were examined via the standard technique for their vasodilation …
Number of citations: 9 www.mdpi.com
OV Ershov, VN Maksimova, MY Ievlev… - Russian Journal of …, 2015 - Springer
2-Halopyridine and its derivatives are convenient initial compounds for the synthesis of functional pyridine derivatives through reactions of nucleophilic substitution SNAr [1–3]. Some of …
Number of citations: 7 link.springer.com
AV Kuznetcova, IS Odin, AA Golovanov, IM Grigorev… - Tetrahedron, 2019 - Elsevier
Reaction of conjugated enynones,1,5-diarylpent-2-en-4-yn-1-ones, with malononitrile and sodium alkoxides in the corresponding alcohols at room temperature for 3–23 h results in the …
Number of citations: 7 www.sciencedirect.com
C Matthee, G Terre'Blanche… - Chemical Biology & …, 2022 - Wiley Online Library
Over the past few years, great progress has been made in the development of high‐affinity adenosine A 1 and/or A 2A receptor antagonists—promising agents for the potential …
Number of citations: 3 onlinelibrary.wiley.com

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